molecular formula C9H9BrClN B13591472 1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine

1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine

Cat. No.: B13591472
M. Wt: 246.53 g/mol
InChI Key: IHPHIQKIPGYYEC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine is an organic compound with the molecular formula C9H9BrClN It is a cyclopropane derivative, characterized by the presence of a bromine and chlorine atom on the phenyl ring

Preparation Methods

The synthesis of 1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 5-bromo-2-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired cyclopropanamine derivative .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylamines with different substituents.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cyclopropanone derivatives, while substitution reactions can produce a variety of substituted cyclopropanamines.

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives may serve as lead compounds for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by forming a covalent bond with the active site, or it could act as an agonist or antagonist at receptor sites. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1-(5-Bromo-2-chlorophenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9BrClN/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5H,3-4,12H2

InChI Key

IHPHIQKIPGYYEC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Br)Cl)N

Origin of Product

United States

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